Pdq dibromide

Übersicht

Beschreibung

Pdq dibromide: , also known as diquat dibromide, is a non-residual bipyridyl herbicide and crop desiccant. It is primarily used to control broad-leaved weeds and grasses. This compound is highly soluble in water, has a low risk of leaching to groundwater, and is volatile. It is very persistent in soil but rapidly degrades in aquatic systems. Diquat dibromide is moderately toxic to mammals and is a known irritant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of diquat dibromide involves the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting with 1,2-dibromoethane .

Industrial Production Methods: In industrial settings, diquat dibromide is produced by combining pyridine with 1,2-dibromoethane under controlled conditions to ensure high yield and purity. The process involves several purification steps to remove any byproducts and ensure the final product meets regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Diquat dibromide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: It can be reduced to form reactive intermediates that further participate in various biochemical pathways.

Substitution: The compound can undergo substitution reactions, particularly in the presence of halogens like bromine.

Major Products Formed: The major products formed from these reactions include hydrogen peroxide, superoxide, and other intermediate radicals .

Wissenschaftliche Forschungsanwendungen

Chemistry: Diquat dibromide is used as a reactive building block in polymer and materials chemistry. It is employed in the synthesis of aryl-cored polybromides, which are essential in the fabrication of polymers, cyclophanes, and photoactive materials .

Biology: In biological research, diquat dibromide is used to study oxidative stress and its effects on cellular processes. It is commonly used in experiments involving plant physiology and biochemistry .

Medicine: While not directly used in medicine, diquat dibromide’s mechanism of inducing oxidative stress is studied to understand similar processes in human diseases .

Industry: Diquat dibromide is widely used in agriculture to control weeds and as a desiccant for crops like potatoes, oilseed rape, and various fruits and vegetables .

Wirkmechanismus

Diquat dibromide exerts its effects by being absorbed into the xylem of plants. The phytotoxic effect is activated by light during photosynthesis, where it is reduced to form free radicals. These radicals are then oxidized to produce hydrogen peroxide, superoxide, or intermediate radicals, leading to the drying of plant leaves .

Vergleich Mit ähnlichen Verbindungen

Cyperquat, Diethamquat, Difenzoquat, Morfamquat: These are other bipyridyl herbicides that are less commonly used.

Uniqueness: Diquat dibromide is unique in its rapid degradation in aquatic systems and its moderate toxicity to mammals compared to other bipyridyl herbicides. Its specific use as a desiccant and its effectiveness in controlling a wide range of weeds make it a valuable compound in agriculture .

Biologische Aktivität

Pdq dibromide, a compound of increasing interest in pharmacological research, exhibits a range of biological activities that are relevant for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with drug metabolism enzymes, transporters, and its potential use in treating various medical conditions.

Overview of this compound

This compound is a synthetic compound that has been studied for its pharmacokinetic properties and biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and cardiology.

Inhibition of Cytochrome P450 Enzymes

One of the significant aspects of this compound's biological activity is its interaction with cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in drug metabolism and can influence the pharmacokinetics of many medications.

Inhibitory Effects on CYP Enzymes

Research has shown that this compound exhibits potent inhibitory effects on several CYP enzymes. The following table summarizes the IC50 values for this compound against various CYP enzymes:

| CYP Enzyme | IC50 (μM) | Effect |

|---|---|---|

| CYP2C19 | 0.698 | Potent inhibition |

| CYP3A4 | 2.02 (midazolam) / 6.79 (testosterone) | Moderate inhibition |

| CYP2B6 | 45.3 | Weak inhibition |

| CYP2C8 | 16.4 | Weak inhibition |

| CYP2C9 | 11.7 | Weak inhibition |

| CYP2D6 | 52.0 | No significant inhibition |

| CYP1A2 | >100 | Activation observed |

These results indicate that this compound can significantly inhibit the activity of certain CYP enzymes, particularly CYP2C19 and CYP3A4, which are important for the metabolism of many drugs .

Interaction with Drug Transporters

In addition to its effects on metabolic enzymes, this compound also interacts with drug transporters, which are critical for the absorption and disposition of drugs in the body.

Inhibitory Effects on Drug Transporters

The compound was tested against several key drug transporters, including P-glycoprotein (P-gp). The following table outlines the findings:

| Transporter | IC50 (μM) | Effect |

|---|---|---|

| P-glycoprotein | 0.41 | Strong inhibitory effect |

| OAT1 | Not specified | Moderate inhibition observed |

| OAT3 | Not specified | Moderate inhibition observed |

The strong inhibitory effect on P-glycoprotein suggests that this compound could influence the bioavailability and efficacy of co-administered drugs by affecting their transport across cell membranes .

Cardiovascular Effects

In preclinical studies using an isoproterenol-induced myocardial ischemia rat model, this compound demonstrated protective effects against cardiac injury. It reduced malondialdehyde levels and modulated antioxidant enzyme activities such as glutathione peroxidase and superoxide dismutase, indicating its potential as an anti-arrhythmia agent .

Cancer Therapy

This compound has shown promise in reversing multi-drug resistance in cancer therapy. It was found to mitigate nephrotoxicity associated with cisplatin treatment by reversing changes in signaling pathways related to cell survival and apoptosis . This property could enhance the efficacy of existing chemotherapeutic regimens.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cardiovascular Protection : A study involving rats indicated that treatment with this compound significantly improved recovery from induced myocardial ischemia.

- Cancer Treatment : Clinical observations noted that patients receiving cisplatin alongside this compound experienced fewer adverse effects related to kidney function compared to those receiving cisplatin alone.

Eigenschaften

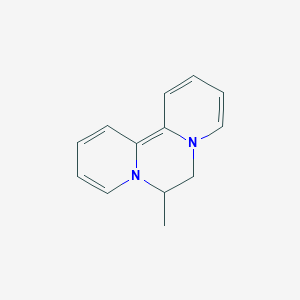

IUPAC Name |

8-methyl-7,10-diazatricyclo[8.4.0.02,7]tetradeca-1,3,5,11,13-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-11-10-14-8-4-2-6-12(14)13-7-3-5-9-15(11)13/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCOLZOYZSYYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C=CC=CC2=C3N1C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923640 | |

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121013-72-7 | |

| Record name | Propylene diquat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121013727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.